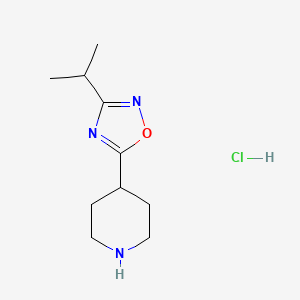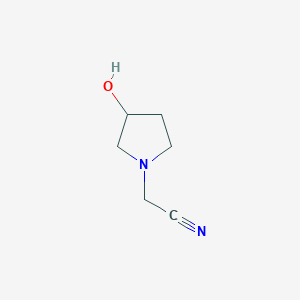
Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate
説明
The compound “Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and an ester group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the ester group is a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiazole rings are likely to be planar, while the ester group could introduce some rotational freedom into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzodioxole might undergo electrophilic aromatic substitution, the thiazole might participate in reactions with nucleophiles or bases, and the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the benzodioxole and thiazole rings might make the compound relatively rigid, and the ester group could make it somewhat polar .科学的研究の応用
Chemical Synthesis and Derivatives
- Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate and its derivatives are significant in the field of chemical synthesis. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the creation of novel compounds through cyclization processes, highlighting the versatility of thiazole derivatives in producing diverse chemical structures (Tang Li-jua, 2015).
- Another study explores the transformations of dimethyl acetone-1,3-dicarboxylate into various thiazole carboxylates, indicating the potential of thiazole derivatives in synthesizing a range of functionalized molecules (Martina Žugelj et al., 2009).
Synthesis of Triazole Derivatives
- Research on the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives has involved reactions of 2-azido-1,3-thiazoles, including the ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate, under mild conditions. This illustrates its role in the formation of triazole rings, which are important in pharmaceuticals (N. T. Pokhodylo et al., 2018).
Antibacterial Applications
- The compound and its derivatives have been synthesized and evaluated for their antibacterial activity. For example, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and their subsequent evaluation for antimicrobial properties highlights its potential in developing new antibacterial agents (Yu. D. Markovich et al., 2014).
Corrosion Inhibition
- The compound has been studied for its corrosion inhibition properties, particularly in preventing the corrosion of alloys in acidic environments. The study of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media demonstrates its potential industrial applications (K. Raviprabha & R. Bhat, 2019).
将来の方向性
The study of this compound could be an interesting area of research, given the biological activity of many benzodioxole and thiazole derivatives. Future work could include the synthesis and characterization of the compound, the investigation of its reactivity, and the evaluation of its biological activity .
特性
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)21-14(15-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGBMGSDCZWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170332 | |
| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate | |
CAS RN |
1228552-96-2 | |
| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)











![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)
![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)